Cas no 104617-86-9 ((±)-Pramipexole)

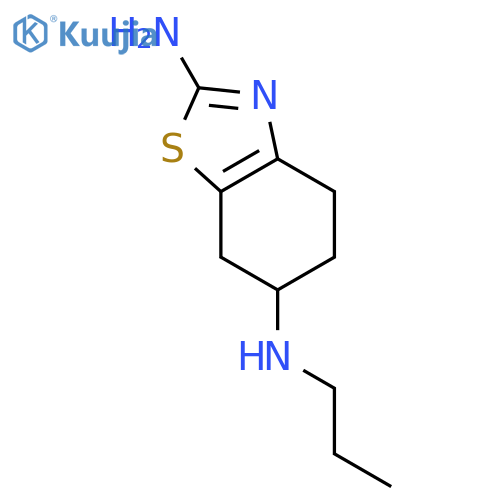

(±)-Pramipexole structure

商品名:(±)-Pramipexole

(±)-Pramipexole 化学的及び物理的性質

名前と識別子

-

- N~6~-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

- 2,6-benzothiazolediamine, 4,5,6,7-tetrahydro-N~6~-propyl-

- (±)-Pramipexole

- Pramipexole

- S(-)-2-amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazole

- (+/-)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine

- (+/-)-Pramipexole

- 2-amino-4,5,6,7-tetrahydro-6-n-propylaminobenzothiazole

- 2-amino-6-n-propyl-amino-4,5,6,7-tetrahydrobenzothiazole

- 2-amino-6-propylamino-4,5,6,7-tetrahydrobenzthiazole

- 2-Amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazole

- Pramipexole Impurity 9

- A896190

- Pramipexole Base

- AKOS017258887

- N*6*-Propyl-4,5,6,7-tetrahydro-benzothiazole-2,6-diamine

- (S)-N6-Propyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine

- DTXSID9091527

- ALBB-027263

- (+/-)-2-amino-6-propylamino-4,5,6,7-tetrahydrobenzthiazole

- (+/-) 2-amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazole

- DTXSID90274450

- (+/-)-2-amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazole

- N6-Propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine

- HMS3657G15

- Pramipexole Impurity 21

- CHEMBL76399

- SY009549

- SND 919

- 6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

- 2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole

- (R)-Pramipexole;R-(+)-Pramipexole;KNS-760704

- EN300-296092

- HMS3393A21

- 104617-86-9

- L000492

- N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

- (+/-)-2-amino-6-(N-propylamino)-4,5,6,7-tetrahydrobenzothiazole

- 2,6-benzothiazolediamine, 4,5,6,7-tetrahydro-N~6~-propyl-, dihydrochloride

- NS00121232

- N*6*-Propyl-4,5,6,7-tetrahydro-benzothiazole-2,6-diamine (Pramipexole, PPX)

- (S)-2-Amnio-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole

- MFCD00869076

- HMS3370D06

- SCHEMBL195775

- SB16953

- BDBM50017550

- (+/-)2-amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazole

- CHEBI:182913

- ()-Pramipexole

- (S)-2-amino-6-propylamino-4,5,6,7-tetrahydrobenzthiazole;(S)-2-amino-6-propylamino-4,5,6,7-tetrahydrobenzthiazole

- A801038

- (6R)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

-

- MDL: MFCD21496628

- インチ: InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)

- InChIKey: FASDKYOPVNHBLU-UHFFFAOYSA-N

- ほほえんだ: CCCNC1CCC2=C(C1)SC(=N)N2

計算された属性

- せいみつぶんしりょう: 211.11400

- どういたいしつりょう: 211.11431873g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 79.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- 密度みつど: 1.17±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: 微溶性(1.1 g/l)(25ºC)、

- PSA: 79.18000

- LogP: 2.55430

(±)-Pramipexole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-296092-2.5g |

N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |

104617-86-9 | 2.5g |

$1034.0 | 2023-09-06 | ||

| TRC | P700740-50mg |

(±)-Pramipexole |

104617-86-9 | 50mg |

$ 150.00 | 2023-09-06 | ||

| Chemenu | CM155680-5g |

N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine |

104617-86-9 | 97% | 5g |

$711 | 2021-08-05 | |

| TRC | P700740-10mg |

(±)-Pramipexole |

104617-86-9 | 10mg |

$ 80.00 | 2023-09-06 | ||

| Enamine | EN300-296092-0.25g |

N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |

104617-86-9 | 0.25g |

$485.0 | 2023-09-06 | ||

| Enamine | EN300-296092-10.0g |

N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |

104617-86-9 | 10.0g |

$2269.0 | 2023-02-27 | ||

| Enamine | EN300-296092-0.5g |

N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |

104617-86-9 | 0.5g |

$507.0 | 2023-09-06 | ||

| A2B Chem LLC | AE14838-10mg |

N6-Propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine |

104617-86-9 | 10mg |

$198.00 | 2024-04-20 | ||

| A2B Chem LLC | AE14838-50mg |

N6-Propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine |

104617-86-9 | 50mg |

$264.00 | 2024-04-20 | ||

| Enamine | EN300-296092-1.0g |

N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |

104617-86-9 | 1g |

$0.0 | 2023-06-07 |

(±)-Pramipexole 関連文献

-

Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268

-

Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805

104617-86-9 ((±)-Pramipexole) 関連製品

- 104632-26-0((S)-Pramipexole)

- 104632-28-2((R)-Pramipexole 2HCl)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量